Sodium chlorate

Catalog No.
S543518
CAS No.
7775-09-9
M.F
NaClO3
ClNaO3
M. Wt
106.44 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium chlorate

CAS Number

7775-09-9

Product Name

Sodium chlorate

IUPAC Name

sodium;chlorate

Molecular Formula

NaClO3
ClNaO3

Molecular Weight

106.44 g/mol

InChI

InChI=1S/ClHO3.Na/c2-1(3)4;/h(H,2,3,4);/q;+1/p-1

InChI Key

YZHUMGUJCQRKBT-UHFFFAOYSA-M

SMILES

[O-]Cl(=O)=O.[Na+]

Solubility

100 g/100 g water at 25 °C; slightly soluble in ethanol
Sodium chloride diminishes solubility in water
790 g/L (in water) at 0 °C; 2300 g/L (in water) at 100 °C; in 90% alcohol 16 g/kg; soluble in glycerol
Solubility in water, g/100ml at 20 °C: 100

Synonyms

Sodium chlorate; Chlorsaure; Natrium chlorat; Natriumchlorat;

Canonical SMILES

[O-]Cl(=O)=O.[Na+]

Isomeric SMILES

[O-]Cl(=O)=O.[Na+]

Description

The exact mass of the compound Sodium chlorate is 214.984 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 100 g/100 g water at 25 °c; slightly soluble in ethanolsodium chloride diminishes solubility in water790 g/l (in water) at 0 °c; 2300 g/l (in water) at 100 °c; in 90% alcohol 16 g/kg; soluble in glycerolsolubility in water, g/100ml at 20 °c: 100. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41881. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Electrolytes - Ions - Anions - Chlorates - Supplementary Records. It belongs to the ontological category of inorganic sodium salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Deodorant; Oxidising. However, this does not mean our product can be used or applied in the same or a similar way.

Synthesis of Other Oxidizing Agents

Sodium chlorate is a crucial intermediate in the production of various oxidizing agents used in research. For instance, it's a precursor to sodium perchlorate (NaClO4), a stronger oxidizer employed in organic and inorganic syntheses []. Additionally, researchers utilize electrolysis of sodium chlorate solutions to generate chlorine dioxide (ClO2), a potent disinfectant and bleaching agent with valuable applications in biological studies.

Sodium chlorate appears as a white crystalline solid that is odorless and soluble in water. It has a density of approximately 2.49 g/cm³, a melting point of 248 °C, and decomposes above 300 °C to release oxygen gas and form sodium chloride . Due to its strong oxidizing properties, it can react violently with combustible materials and is considered hazardous when mixed with organic substances .

Sodium chlorate is a relatively non-toxic compound by ingestion; however, it can irritate the skin, eyes, and respiratory tract []. The significant safety concern lies in its oxidizing properties. Sodium chlorate can readily ignite flammable materials, including wood, paper, and textiles []. It can also react explosively with reducing agents or organic materials [].

Here are some additional points to consider:

  • Due to its fire and explosion hazards, sodium chlorate is classified as an oxidizer (Hazard Class 5.1) under the US Department of Transportation (DOT) regulations [].
  • The use of sodium chlorate as a herbicide is restricted or banned in many countries due to environmental concerns [].

  • Decomposition Reaction:
    2NaClO32NaCl+3O22\text{NaClO}_3\rightarrow 2\text{NaCl}+3\text{O}_2
    This reaction occurs upon heating and releases oxygen gas .
  • Reactions with Acids:
    Sodium chlorate reacts with strong acids to produce chlorine dioxide, a toxic gas:
    NaClO3+6HClNaCl+3ClO2+3H2O\text{NaClO}_3+6\text{HCl}\rightarrow \text{NaCl}+3\text{ClO}_2+3\text{H}_2\text{O}
    This reaction highlights its potential for explosive interactions when mixed with acids .
  • Oxidation Reactions:
    Sodium chlorate can oxidize various compounds, including organic materials. For example, it reacts with sucrose in an exothermic reaction to produce carbon dioxide and sodium chloride .

Sodium chlorate is known for its herbicidal properties. It acts as a non-selective contact herbicide that can cause phytotoxicity to all green plant parts by disrupting cellular respiration through oxidative stress . The acute toxicity levels vary, with an oral LD50 ranging between 1,200-7,000 mg/kg in rats. Symptoms of exposure may include skin irritation and respiratory distress .

The primary method for synthesizing sodium chlorate is through the electrolysis of sodium chloride brine solutions. The process involves several steps:

  • Electrolysis: Sodium chloride solution is electrolyzed to produce chlorine gas at the anode.
  • Formation of Hypochlorite: Chlorine reacts with water to form hypochlorous acid and sodium hypochlorite.
  • Chlorate Formation: The hypochlorous acid then reacts further to form sodium chlorate:
    3NaClO+2H2ONaClO3+2NaCl+3H2O3\text{NaClO}+2\text{H}_2\text{O}\rightarrow \text{NaClO}_3+2\text{NaCl}+3\text{H}_2\text{O}
  • Recovery: The resulting solution is concentrated and crystallized to recover solid sodium chlorate .

Sodium chlorate has several important applications:

  • Bleaching Agent: It is primarily used in the pulp and paper industry for bleaching wood pulp.
  • Herbicide: Effective as a non-selective herbicide in agricultural practices.
  • Chemical Intermediate: Used in the production of chlorine dioxide for water treatment and disinfection processes.
  • Explosives: Its oxidizing properties make it useful in certain explosive formulations .

Sodium chlorate can interact dangerously with various substances:

  • Combustible Materials: It can react explosively when mixed with organic materials like sulfur or powdered metals.
  • Acids: Strong acids can generate chlorine dioxide, increasing fire and explosion risks.
  • Environmental Impact: Its use in agriculture raises concerns about soil contamination and effects on non-target plant species due to its high toxicity compared to common table salt .

Similar Compounds: Comparison

Several compounds share similarities with sodium chlorate in terms of their chemical properties or applications:

CompoundFormulaUnique Features
Sodium hypochloriteNaClOUsed primarily as a disinfectant; less stable than sodium chlorate.
Potassium chlorateKClO₃Similar oxidizing properties; used in pyrotechnics.
Calcium chlorateCa(ClO₃)₂Less soluble than sodium chlorate; used as a herbicide.
Ammonium perchlorateNH₄ClO₄Strong oxidizer used in rocket propellants; more stable than sodium chlorate.

Sodium chlorate's unique combination of high solubility, strong oxidizing ability, and specific industrial applications set it apart from these similar compounds.

Reaction Mechanisms in Brine Electrolysis

The electrochemical production of sodium chlorate involves a complex series of reactions occurring simultaneously at the electrode surfaces and in the bulk electrolyte. The primary anodic reaction involves the oxidation of chloride ions to chlorine gas according to the equation: 2Cl⁻ → Cl₂ + 2e⁻, with a standard electrode potential of 1.36 V versus standard hydrogen electrode [2] [3]. This reaction demonstrates first-order kinetics with respect to chloride concentration and exhibits minimal pH dependence in the operating range of 6.0-6.5 [4].

At the cathode, water reduction occurs through the reaction: 2H₂O + 2e⁻ → H₂ + 2OH⁻, with a standard potential of approximately -0.82 V [5]. The cathodic hydrogen evolution reaction achieves current efficiencies of 98-99% under optimal conditions [6]. The formation of hydrogen bubbles at the cathode surface creates a gas-lift effect that enhances mass transport and provides crucial circulation within the electrolytic cell [7].

The transformation of chlorine to sodium chlorate occurs through a series of chemical reactions in the bulk electrolyte. The dissolved chlorine first undergoes hydrolysis: Cl₂ + H₂O ⇋ HClO + H⁺ + Cl⁻, followed by the critical chlorate formation reaction: 3HClO → HClO₃ + 2HCl [8] [9]. This chemical conversion reaction exhibits strong temperature dependence and reaches maximum velocity at pH 6.0-6.5, corresponding to the optimal ratio of hypochlorous acid to hypochlorite ion concentrations [10] [5].

Under certain conditions, direct electrochemical chlorate formation can occur at the anode through the reaction: 6ClO⁻ + 3H₂O → 2ClO₃⁻ + 4Cl⁻ + 6H⁺ + 3/2O₂ + 6e⁻ [11] [12]. However, this anodic chlorate formation pathway achieves only 66.7% theoretical current efficiency and is generally minimized in industrial operations [13] [14].

Electrode Materials and Design

The development of dimensionally stable anodes has revolutionized sodium chlorate production since their introduction in the late 20th century. Modern DSA electrodes consist of titanium substrates coated with mixed metal oxides, typically containing 30 mol% ruthenium dioxide and 70 mol% titanium dioxide [15] [16]. These electrodes demonstrate exceptional stability and can operate at current densities of 2,000-5,000 A/m² under industrial conditions [17].

Ruthenium oxide serves as the primary electrocatalyst for chlorine evolution, exhibiting high activity and selectivity for chloride oxidation over oxygen evolution [18]. The incorporation of titanium dioxide provides mechanical stability and electrical conductivity while reducing the overall cost of the electrode coating [19]. Advanced DSA formulations include dopants such as tin oxide and antimony oxide, which enhance corrosion resistance and improve adhesion to the titanium substrate [16].

The electrode surface morphology plays a crucial role in performance optimization. Fresh DSA electrodes initially exhibit high anode potentials but undergo an "activation" process during the first months of operation, resulting in increased real surface area and correspondingly lower electrode potentials [16]. This activation phenomenon contributes to improved oxygen selectivity and enhanced long-term stability.

Cathode materials in sodium chlorate production typically consist of mild steel, which provides the optimal combination of cost-effectiveness, durability, and electrochemical performance [6]. The cathode surface becomes covered with a protective chromium hydroxide film when sodium dichromate is present in the electrolyte, effectively preventing the reduction of hypochlorite and chlorate ions [9] [20].

Cell Configuration and Parameters

Industrial sodium chlorate cells operate as undivided electrochemical reactors, allowing free circulation of electrolyte between the anode and cathode compartments [20]. This configuration enables the chemical reactions necessary for chlorate formation to occur in the bulk electrolyte while maintaining optimal mass transport conditions.

The typical cell configuration features parallel plate electrodes with gap distances of 0.3-0.5 cm to minimize electrical resistance while allowing adequate electrolyte circulation [14]. Multiple anode-cathode pairs are arranged in series within each cell to achieve the desired current density distribution and production capacity [21].

Cell operating pressures are maintained at approximately 20 kPa to facilitate hydrogen gas removal and prevent excessive gas holdup that could impair mass transport [22]. The undivided cell design necessitates careful control of electrolyte composition to suppress unwanted side reactions, particularly the cathodic reduction of chlorate and hypochlorite species [20].

Modern cell designs incorporate advanced features such as improved gas separation systems, enhanced heat management, and optimized electrode spacing to maximize current efficiency and minimize energy consumption [23] [13]. The integration of random packing materials in some innovative designs increases the electrode surface area to volume ratio, potentially improving mass transfer characteristics [13].

Process Variables and Optimization

Effect of Temperature on Production Efficiency

Temperature represents one of the most critical parameters influencing sodium chlorate production efficiency. Industrial operations typically maintain electrolyte temperatures between 70-90°C, with optimal performance achieved at 80-85°C [24] [25]. This temperature range provides an optimal balance between reaction kinetics, energy efficiency, and equipment durability.

The chemical conversion of hypochlorous acid to chlorate exhibits strong positive temperature dependence, with reaction rates increasing by approximately 3% per degree Celsius [5]. Higher temperatures accelerate the bulk solution reactions that transform dissolved chlorine into chlorate, thereby reducing the steady-state concentration of active chlorine species and improving overall current efficiency [14].

However, elevated temperatures also increase the solubility of chlorine gas, potentially leading to higher chlorine losses from the system [10]. Additionally, excessive temperatures can accelerate electrode corrosion and reduce the stability of certain electrode materials, particularly graphite anodes which become susceptible to erosion above 38°C [26].

The temperature optimization strategy must also consider the crystallization requirements for product recovery. The solubility of sodium chlorate decreases with temperature, and optimal crystallization occurs at approximately 28°C [27]. This temperature differential between the electrolysis and crystallization stages requires careful thermal management to maximize energy efficiency while maintaining product quality.

pH Control and Electrolyte Composition

Precise pH control represents a fundamental requirement for efficient sodium chlorate production, with industrial operations maintaining pH values between 6.0-6.5 for optimal performance [28] [29]. This pH range corresponds to the maximum reaction rate for the chemical conversion of hypochlorous acid to chlorate, as it provides the optimal concentration ratio of HClO to ClO⁻ species [10] [5].

The electrolyte composition in industrial chlorate cells typically contains 100-150 g/L sodium chloride, 450-630 g/L sodium chlorate, and 2-7 g/L sodium dichromate [6]. The high chlorate concentration serves multiple purposes: it increases electrolyte conductivity, provides ionic strength for optimal reaction kinetics, and creates a reservoir for continuous product recovery [24].

Sodium dichromate serves as a critical electrolyte additive that forms a protective chromium hydroxide film on the cathode surface [9]. This film selectively prevents the reduction of hypochlorite and chlorate ions while allowing hydrogen evolution to proceed normally [20]. The dichromate also provides pH buffering in the operating range, helping maintain optimal conditions for chlorate formation [30].

The control of electrolyte composition requires sophisticated monitoring and adjustment systems. Industrial plants employ automated pH control systems using hydrochloric acid and sodium hydroxide additions to maintain optimal conditions [28]. The continuous circulation of electrolyte through the main process loop necessitates careful management of impurities that could accumulate and affect performance [24].

Current Density and Voltage Parameters

Current density optimization represents a crucial aspect of sodium chlorate production, with industrial operations typically employing current densities of 2,000-5,000 A/m² on the anode surface [17] [22]. The selection of optimal current density must balance production rate, energy efficiency, and electrode stability considerations.

Higher current densities generally increase the production rate of sodium chlorate but may also lead to increased energy consumption due to higher overpotentials and reduced current efficiency [31]. The relationship between current density and efficiency depends on mass transport limitations, with higher current densities potentially creating concentration gradients that favor unwanted side reactions [5].

Cell voltage parameters typically range from 3.0-3.5 V under industrial conditions, with optimal performance achieved at 3.2-3.3 V [22]. The cell voltage must overcome the theoretical decomposition potential of approximately 2.3 V plus the various overpotentials associated with the electrode reactions and electrolyte resistance [6].

The optimization of current density distribution across the electrode surface requires careful consideration of cell geometry and electrolyte flow patterns. Non-uniform current distribution can lead to localized hot spots, increased electrode wear, and reduced overall efficiency [7]. Modern cell designs incorporate features to promote uniform current distribution and minimize potential variations across the electrode surface.

Industrial-Scale Production Technologies

Continuous vs. Batch Processing

Industrial sodium chlorate production universally employs continuous processing methods rather than batch operations, reflecting the inherent advantages of continuous systems for large-scale chemical manufacturing [32] [33]. Continuous processing provides consistent product quality, higher energy efficiency, and reduced labor requirements compared to batch alternatives.

The continuous process operates as a semi-closed loop system where electrolyte circulates continuously through the electrolytic cells, reaction tanks, and product recovery systems [24]. Fresh sodium chloride solution is continuously fed to the system while sodium chlorate product is continuously crystallized and removed, maintaining steady-state concentrations throughout the process [34].

Continuous processing enables superior thermal management through integrated heat exchange systems that recover waste heat from the electrolysis process for use in other process stages [35]. The constant operation also allows for optimized process control and automated monitoring systems that maintain optimal conditions with minimal operator intervention [36].

The advantages of continuous processing extend to environmental performance, with lower emissions per unit of product and more efficient utilization of raw materials [37]. The steady-state operation minimizes the formation of unwanted byproducts and enables better control of process chemistry compared to the transient conditions inherent in batch processing [38].

Energy Consumption and Efficiency

Energy consumption represents the largest component of sodium chlorate production costs, typically accounting for 75-85% of total manufacturing expenses [6]. Industrial operations consume approximately 5,000-6,000 kWh per ton of sodium chlorate produced, with modern facilities achieving efficiencies at the upper end of this range [39].

The electrolysis stage dominates energy consumption, requiring 5,000-6,000 kWh per ton of product, while auxiliary processes such as crystallization, drying, and purification contribute an additional 450-750 kWh per ton [24]. The high energy intensity of the process drives continuous efforts to improve efficiency through technological innovations and process optimization.

Current efficiency represents a key metric for energy performance, with modern industrial plants achieving overall current efficiencies of 95-99% [31]. The remaining inefficiency primarily results from cathodic reduction of hypochlorite and chlorate species, oxygen evolution side reactions, and chlorine losses from the system [5].

Energy efficiency improvements focus on several key areas: enhanced electrode materials that reduce overpotentials, improved cell designs that minimize resistance, and better process integration that recovers waste heat [40]. Advanced control systems enable optimization of operating parameters to maintain maximum efficiency under varying production conditions [28].

Process Innovations and Developments

Recent innovations in sodium chlorate production technology focus on improving energy efficiency, reducing environmental impact, and enhancing process control capabilities [41] [42]. The development of advanced electrode materials, including tin and antimony-doped DSA formulations, provides improved selectivity and stability compared to conventional designs [16].

Digital control systems and process automation represent significant advances in production technology, enabling real-time optimization of operating parameters and predictive maintenance strategies [43]. These systems integrate multiple process variables to maintain optimal conditions while minimizing energy consumption and maximizing product quality [29].

Membrane technology innovations are being explored to potentially replace the chromium-based cathode protection system, addressing environmental concerns while maintaining process efficiency [44]. The development of selective membranes could enable improved separation of products and reactants while reducing the need for toxic additives [20].

Circular economy approaches are being implemented to utilize byproduct hydrogen for energy generation and recover waste heat for other process applications [42]. These innovations align with sustainability goals while improving overall process economics and reducing environmental impact [40].

The integration of advanced monitoring and control systems enables continuous optimization of process parameters, resulting in improved efficiency and product quality [45]. Modern plants employ sophisticated sensors and analytical systems to monitor key process variables in real-time, enabling immediate adjustments to maintain optimal operating conditions [28].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Sodium chlorate appears as an odorless pale yellow to white crystalline solid. It is appreciably soluble in water and heavier, so may be expected to sink and dissolve at a rapid rate. Although it is not itself flammable, the solid product and even 30% solutions in water are powerful oxidizing agents. Contact with wood, organic matter, ammonium salts, sulfur, sulfuric acid, various metals, and other chemicals may result in fires or explosions, particularly if any solid materials are finely divided. Excessive heat, as in fires, may cause evolution of oxygen gas that may increase the intensity of fires and may also result in explosions. Mixtures with combustible materials are very flammable and may be ignited by friction. It is used for making herbicides, explosives, dyes, matches, inks, cosmetics, pharmaceuticals, defoliants, paper, and leather.
Sodium chlorate in a water solution is a clear colorless liquid. It is noncombustible but it can accelerate the burning of surrounding combustible materials. This can easily occur if the material should dry out. Contact with strong sulfuric acid may cause fires or explosions.
DryPowder; DryPowder, Liquid; Liquid; PelletsLargeCrystals; PelletsLargeCrystals, Liquid
ODOURLESS COLOURLESS CRYSTALS OR WHITE GRANULES.

Color/Form

Colorless cubic crystals
Colorless crystals or granules

Exact Mass

214.984

Density

2.49 at 59 °F (USCG, 1999)
2.5 g/cu cm
2.5 g/cm³

Appearance

Solid powder

Melting Point

478 °F (USCG, 1999)
248 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

T95DR77GMR

GHS Hazard Statements

H271: May cause fire or explosion;
strong Oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H302: Harmful if swallowed [Warning Acute toxicity, oral];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Therapeutic Uses

At one time, the chlorate salts, sodium chlorate and potassium chlorate, were used as medicinal agents to treat inflammatory and ulcerative lesions of the oral cavity and could be found in various mouthwash, toothpaste, and gargle preparations. /Former use/

MeSH Pharmacological Classification

Herbicides

Vapor Pressure

Negligible at room temperature

Pictograms

Environmental Hazard Irritant

Oxidizer;Irritant;Environmental Hazard

Impurities

Impurities: sodium chloride and chromium

Other CAS

7775-09-9
9011-70-5

Associated Chemicals

Chlorate ion; 14866-68-3

Wikipedia

Sodium chlorate

Biological Half Life

Oral administration of 3 mL (5mg/L) to rats have shown: absorption half life: 1.74 hr, elimination half life: 36.7 hr.

Use Classification

Cosmetics -> Deodorant; Oxidising

Methods of Manufacturing

A concentrated acid solution of sodium chloride is heated and electrolyzed, the chlorate crystallizing out.
Produced from sodium chloride by electrolysis.
Commercial production is by electrolysis of a sodium chloride solution using diaphragm cells.
Production of sodium chlorate is by electrolysis of an acidified sodium chloride solution. Purified brine is acidified with hydrochloric acid and sodium dichromate is added to improve cell efficiency and reduce electrode corrosion. The acidified brine is fed to a bank of electrolytic cells. Chlorate ions form at the anode while hydrogen gas leaves the cell at the cathode. Cell liquor, the solution exiting the electrolytic cells, contains a fairly high concentration of chlorate ions and by-products. Subsequent processing removes the sodium chlorate crystals from solution. The remaining liquor containing chlorate, chloride ions and sodium dichromate returns to cells for further reaction. The sodium chlorate crystals are washed and dried.

General Manufacturing Information

Agriculture, forestry, fishing and hunting
All other basic inorganic chemical manufacturing
All other chemical product and preparation manufacturing
Computer and electronic product manufacturing
Fabricated metal product manufacturing
Mining (except oil and gas) and support activities
Oil and gas drilling, extraction, and support activities
Organic fiber manufacturing
Paper manufacturing
Pesticide, fertilizer, and other agricultural chemical manufacturing
Transportation equipment manufacturing
Utilities
Water treatment + repackaging
Wholesale and retail trade
Chloric acid, sodium salt (1:1): ACTIVE
Agriculturally, it is primarily used on cotton; however, it is also applied to a wide variety of other crops including, but not limited to, rice, corn, soybeans, dry beans, potatoes, sunflowers, flax, safflower, chili peppers (for processing only), grain sorghum, and wheat. Socium chlorate is used on nonagricultural (residential and industrial) areas such as rights-of-ways, building perimeters, ditch banks, bleachers, airport runways, vacant lots, fire hydrants, or as a pre-paving treatment. It is also used by a small percentage of water treatment facilities for the generation of chlorine dioxide.
Sodium chlorate as a defoliant/desiccant in agricultural settings is applied using aerial and groundboom equipment. As an herbicide in nonagricultural settings, it is applied using handheld equipment such as a low-pressure handwands or sprinkling cans; it is also applied via groundboom or handgun sprayer application methods for larger commercial scenarios. Granular formulations can be applied using belly grinders, push-type spreaders, tractor-drawn spreaders, or by hand. Application Rates: In agriculture, rates range from 6 pounds active ingredient per acre (6 lb ai/A) to 12.5 lbs ai/A. Industrial and other noncrop site rates range from 132 to 1032 lbs ai/A, based on current labels. Sodium chlorate can be applied multiple times per year. Application Timing: Sodium chlorate is applied post-emergence.
Sodium chlorate was first registered in February 23, 1966 by Value Gardens Supply, LLC, for use on both annual and perennial grasses and weeds for the following non-agricultural use sites: garage areas, tennis courts, curbs, driveways, walks, and patios. On October 30, 1968, Helena Chemical Company registered it for use as a desiccant on agricultural sites (sorghum and cotton). Currently, there are 56 active product registrations containing sodium chlorate as an active ingredient, including 11 technical (manufacturing use) registrations, and 45 end-use products ranging from 2.3% to 99.7% active ingredient. Sodium chlorate is currently manufactured by seven companies. The compound may be used in combination with other herbicides, such as atrazine, 2,4-D, bromacil, diuron, and sodium metaborate.
Of the inorganic chlorates listed as active ingredients (i.e., sodium chlorate, calcium chlorate, potassium chlorate, and magnesium chlorate, only sodium chlorate is present as an active ingredient in currently registered /pesticide/ products. ... Sodium chlorate is a strong oxidizer and may be reduced to a variety of chemical species depending on the environmental conditions. As a consequence of its reaction as an oxidant, sodium chlorate generates reduced chloro species (i.e., chlorine in lower oxidation states than chlorate), such as chlorite and hypochlorite. Since chlorite is also an active ingredient and is being considered in the chlorite/chlorine dioxide reregistration eligibility decision. The EPA will not consider the tolerances for chlorate reassessed until the assessment of chlorite is complete.
For more General Manufacturing Information (Complete) data for SODIUM CHLORATE (6 total), please visit the HSDB record page.

Analytic Laboratory Methods

COLORIMETRIC METHOD DEVELOPED FOR DETERMINATION OF CHLORATE RESIDUES IN SOIL IS DESCRIBED AT 533 NM.
PRODUCT ANALYSIS IS EITHER BY REACTION WITH ACIDIFIED POTASSIUM BROMIDE & POTASSIUM IODIDE FOLLOWED BY TITRATION WITH SODIUM THIOSULFATE, OR BY ADDING EXCESS OF IRON(II) SALT & TITRATION WITH POTASSIUM DICHROMATE.
For macro analysis use Methods Clearing House Method 3300; National Formulary 1X p. 398 (1950)
Product analysis is by titration (CIPAC Handbook, 1970, 1, 626; ibid., 1992, E, 197-201; Herbicides 1977, p 41). Residues in soil may be determined by colorimetry of a derivative.
Analysis of residual chlorate herbicides bu ion chromatography in water and soil. /Chlorate herbicides/

Storage Conditions

Store in cool, dry, fire resistant area, separate from ... solvents, oils, organic substances ,,, sulfides, powdered metals... . Do n ot contaminate food or feedstuffs by storage.
Keep out of contact with organic matter or other oxidizable substances.
Keep away from fire and flammable materials.
When not in use, keep tightly closed in original metal container. ... Store ... separately from ... strong acids.
For more Storage Conditions (Complete) data for SODIUM CHLORATE (6 total), please visit the HSDB record page.

Interactions

Sodium and potassium chlorate were evaluated as promoters of renal tumors in N-ethyl-N-hydroxyethylnitrosamine (EHEN)-initiated F344 rats. Sodium chlorate and potassium chlorate were administered in the drinking-water for 28 weeks. There was an increased incidence of renal cell tumors (7/15 rats) in the EHEN-initiated group treated with sodium chlorate, but no effect was observed with potassium chlorate (1/5) relative to control rats (2/15). The small numbers of animals used in this study make the treatment groups indistinguishable from one another statistically ... .
Sodium chlorate was tested in an initiation/promotion model of rat renal carcinogenisis. Two groups of 15 male Fischer 344 rats were given /1% sodium chlorate/ in drinking water, for the first two weeks during the intiation phase, N-ethyl-N-hydroxethylnitrosamine (EHEN) at 0.05% and, thereafter for 25 weeks sodium chlorate 1% or distilled water respectively. Two other groups, used as controls, were treated similarly, except that distilled water instead of EHEN was given in the initiation phase. There were no statistically significant differences in the renal cell tumors between sodium chlorate and distilled water-treated rats initiated with EHEN. The authors concluded that, under the conditions of this study, sodium chlorate showed no promoting effect in rat renal carcinogenisis.

Stability Shelf Life

Stable at normal temp & when kept isolated from other materials.
At about 300 °C liberates oxygen; entirely decomp at higher temp.
Stable at normal temperatures if no acidic or oxidizable substances or ammonium salts are present.

Dates

Last modified: 08-15-2023
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